molecular formula C12H14BrClN2O B2641512 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1650548-73-4

6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2641512
CAS No.: 1650548-73-4
M. Wt: 317.61
InChI Key: YFBCVTIYJWQVHY-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride is a brominated spirocyclic indole-piperidine derivative. Its molecular formula is inferred as C₁₂H₁₂BrN₂O·HCl (molecular weight ≈ 337.6 g/mol), with the CAS number 1650548-73-4 . This compound is marketed as a high-purity (97%) research chemical, primarily used in medicinal chemistry and drug discovery due to its spirocyclic framework, which enhances conformational rigidity and binding affinity to biological targets .

Key structural features include:

  • A bromine substituent at the 6-position of the indole ring.
  • A spiro junction connecting the indole and piperidine moieties.
  • A ketone group at the 2-position of the indole.

Properties

IUPAC Name

6-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBCVTIYJWQVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of bromination reactions to introduce the bromine atom at the desired position on the indole ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride is its antimicrobial properties . Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported a minimum inhibitory concentration (MIC) of 1 μg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus ATCC 259233.90
3kMRSA ATCC 433001.00
3dC. albicans7.80

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship indicates that modifications to the indole and piperidine moieties can enhance biological activity.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in cancer and bacterial resistance mechanisms, providing insights into its potential therapeutic applications .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological evaluation. The compound has a molecular formula of C12H13BrN2OHClC_{12}H_{13}BrN_2O\cdot HCl and a molecular weight of 317.61 g/mol .

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one (PK03123E-2)

Molecular Formula : C₁₂H₁₃ClN₂O
CAS : 1445655-59-3
Molecular Weight : 236.7 g/mol .

Key Differences :

  • Substituent : Chlorine replaces bromine at the 6-position.
  • Physical Properties : The chloro analog is a pink solid, whereas the bromo derivative’s color is unspecified. Bromine’s higher atomic weight increases molecular mass by ~100 g/mol compared to the chloro analog.
  • Stability: Both compounds are stable under normal conditions but react with strong oxidizers. The bromo compound’s decomposition products (e.g., HBr) may differ from the chloro analog’s (e.g., HCl, Cl₂) .
  • Applications : The chloro derivative lacks reported pharmacological data, while the bromo compound is patented as a lead structure in drug discovery .

4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Hydrochloride

CAS : 2364585-05-5
Purity : 98% (discontinued product) .

Key Differences :

  • Substituent : Methoxy (-OCH₃) group at the 4-position instead of bromine at the 6-position.
  • Biological Relevance : Methoxy substitution is common in CNS-targeting drugs (e.g., serotonin receptor modulators), suggesting divergent therapeutic applications compared to halogenated analogs .

5-Methyl- and 6-Methyl-spiro[indole-3,4'-piperidine]-2-one Hydrochloride

Examples :

  • 6-Methyl : Marketed as AS99688 (294.00 $/100 mg) .

Key Differences :

  • Substituent : Methyl groups at the 5- or 6-position.
  • Synthetic Accessibility : Methyl derivatives are synthesized via alkylation (e.g., iodomethane in THF), achieving yields >90%, whereas brominated analogs require bromination steps with lower yields (~70%) .

Paroxetine Hydrochloride

CAS: 78246-49-8 (anhydrous) Molecular Formula: C₁₉H₂₀FNO₃·HCl Application: SSRI antidepressant .

Key Differences :

  • Core Structure : Paroxetine contains a piperidine ring fused to a benzodioxol moiety, lacking the spiro[indole] framework.
  • Substituents : Fluorophenyl and methylenedioxy groups enhance serotonin reuptake inhibition, unlike the bromo-spiroindole’s undefined pharmacological profile.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Applications/Notes
6-Bromo-spiroindole-piperidine HCl Br (6-position) ~337.6 1650548-73-4 Lead structure in drug discovery
6-Chloro-spiroindole-piperidine Cl (6-position) 236.7 1445655-59-3 Stable, hazardous decomposition
4-Methoxy-spiroindole-piperidine HCl OCH₃ (4-position) N/A 2364585-05-5 Discontinued; 98% purity
6-Methyl-spiroindole-piperidine HCl CH₃ (6-position) ~260.7 AS99688 Commercially available
Paroxetine HCl Complex substituents 365.83 78246-49-8 SSRI antidepressant

Biological Activity

6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride (CAS No. 1650548-73-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrClN2OC_{12}H_{14}BrClN_2O with a molecular weight of 317.61 g/mol. The compound features a spiro structure that is characteristic of many biologically active indole derivatives.

PropertyValue
Molecular FormulaC12H14BrClN2OC_{12}H_{14}BrClN_2O
Molecular Weight317.61 g/mol
CAS Number1650548-73-4
Purity>95%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).

In a study evaluating the antibacterial efficacy of related indole compounds, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA strains . While specific data for this compound is limited, the structural similarities suggest potential for comparable activity.

Antifungal Activity

The compound has also been assessed for antifungal properties. In vitro studies have shown that certain indole derivatives exhibit moderate activity against fungi such as Candida albicans. For example, MIC values for some related compounds were reported around 7.80 µg/mL . This indicates a promising avenue for further exploration in antifungal applications.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. A study focusing on the antiproliferative effects of synthesized compounds revealed that several exhibited significant cytotoxicity against various cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Indole Derivatives Against Cancer

A specific case study highlighted the effects of an indole derivative similar to this compound on A549 lung cancer cells. The compound showed preferential suppression of these rapidly dividing cells compared to non-tumorigenic fibroblasts . This suggests a targeted approach in cancer therapy using such compounds.

Mechanistic Insights

The biological activities of indole derivatives are often linked to their ability to interact with specific biological targets. For instance, molecular docking studies have indicated that these compounds can bind effectively to bacterial proteins involved in stress responses and antibiotic resistance mechanisms . This interaction may enhance their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride to ensure stability?

  • Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from strong oxidizers, heat, and light. Use inert gas purging for long-term storage. Handling requires PPE (gloves, lab coat, goggles) and adequate ventilation to avoid inhalation or skin contact. Decomposition products include toxic gases (e.g., hydrogen chloride, brominated compounds), necessitating fume hood use during experiments .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>97%).
  • NMR (¹H/¹³C) to confirm spirocyclic indole-piperidine fusion and bromine substitution.
  • Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ ~323.6 Da).
    Cross-reference with impurity profiles from structurally related spiro-indole standards .

Q. What synthetic routes are commonly used to prepare 6-bromo-spiro[indole-piperidine] derivatives?

  • Methodological Answer : Key steps include:

  • Spirocyclization : Condensation of brominated indole-2-carboxylic acid derivatives with piperidine precursors under acidic conditions.
  • Bromination : Electrophilic substitution at the indole 6-position using NBS (N-bromosuccinimide) in DMF.
  • Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ether .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Perform VT-NMR (variable temperature) to assess dynamic effects (e.g., conformational flexibility in the spiro system).
  • Use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm bromine’s electronic effects on aromatic protons.
  • Compare with computational models (DFT-based chemical shift predictions) to validate assignments .

Q. What experimental strategies are effective for studying the compound’s stability under stressed conditions (e.g., heat, light, pH)?

  • Methodological Answer :

  • Forced degradation studies :
  • Thermal stress : Heat at 80°C for 24 hrs; monitor via TLC/HPLC for decomposition products.
  • Photolytic stress : Expose to UV light (254 nm) and analyze for bromine loss or ring-opening byproducts.
  • Hydrolytic stress : Test in buffered solutions (pH 1–13) to identify pH-sensitive bonds (e.g., amide or ester linkages in analogs).
  • Mechanistic insights : Use LC-MS to characterize degradation pathways, such as dehydrohalogenation or piperidine ring oxidation .

Q. How can computational methods predict the toxicological or ecological impact of this compound when empirical data is lacking?

  • Methodological Answer :

  • QSAR models : Apply tools like ECOSAR or TEST to estimate acute toxicity (e.g., LC50 for fish).
  • Molecular docking : Screen for off-target interactions (e.g., CYP450 enzymes) to assess metabolic risks.
  • Read-across analysis : Use data from structurally similar brominated spiro compounds (e.g., 6-chloro analogs) to infer persistence or bioaccumulation potential .

Q. What strategies optimize reaction yields in spiro[indole-piperidine] syntheses while minimizing byproducts?

  • Methodological Answer :

  • Catalysis : Screen Pd/Cu catalysts for cross-coupling steps to reduce halogenated impurities.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity.
  • In-situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the indole 5-position or piperidine nitrogen to modulate lipophilicity (ClogP).
  • Bioisosteric replacement : Replace bromine with CF₃ or CN groups to balance potency and metabolic stability.
  • Pharmacophore modeling : Align active analogs to identify critical H-bond acceptors (e.g., ketone oxygen) for target binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed solubility profiles?

  • Methodological Answer :

  • Solvent screening : Test solubilities in DMSO, ethanol, and PBS (pH 7.4) with shake-flask method.
  • Co-solvency approach : Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify mismatches between compound and solvent .

Tables for Key Data

Property Value/Method Reference
Molecular Weight~323.6 g/mol (HCl salt)
Purity (HPLC)≥97% (C18, 0.1% TFA/ACN gradient)
Decomposition Onset>200°C (TGA under N₂)
Stability in SolutionStable in DMSO (24 hrs at 25°C; HPLC)

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